n-Allyl-n-(2,2,2-trifluoroacetyl)glycine
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Overview
Description
n-Allyl-n-(2,2,2-trifluoroacetyl)glycine is an organic compound with the molecular formula C7H8F3NO3 and a molecular weight of 211.14 g/mol This compound is characterized by the presence of an allyl group and a trifluoroacetyl group attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-n-(2,2,2-trifluoroacetyl)glycine typically involves the reaction of allyl amine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-n-(2,2,2-trifluoroacetyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
n-Allyl-n-(2,2,2-trifluoroacetyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of n-Allyl-n-(2,2,2-trifluoroacetyl)glycine involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can participate in various chemical reactions, modifying the activity of enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-2,2,2-trifluoroacetamide: Similar in structure but lacks the glycine backbone.
N,N-Diallyl-2,2,2-trifluoroacetamide: Contains two allyl groups instead of one.
Uniqueness
n-Allyl-n-(2,2,2-trifluoroacetyl)glycine is unique due to the presence of both an allyl group and a trifluoroacetyl group attached to a glycine backbone. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H8F3NO3 |
---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
2-[prop-2-enyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C7H8F3NO3/c1-2-3-11(4-5(12)13)6(14)7(8,9)10/h2H,1,3-4H2,(H,12,13) |
InChI Key |
BKWUBMHGTFTRMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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